molecular formula C16H21FN2O2 B6800254 1-[(1R,2S)-2-(2-fluorophenyl)cyclopropyl]-3-(3-methyloxan-4-yl)urea

1-[(1R,2S)-2-(2-fluorophenyl)cyclopropyl]-3-(3-methyloxan-4-yl)urea

Cat. No.: B6800254
M. Wt: 292.35 g/mol
InChI Key: NIWVFUHSGKBOTC-QTNWVUGZSA-N
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Description

1-[(1R,2S)-2-(2-fluorophenyl)cyclopropyl]-3-(3-methyloxan-4-yl)urea is a synthetic organic compound. It is used in various scientific and industrial applications due to its unique chemical properties, which make it a compound of interest in both research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process starting with commercially available precursors. One commonly used synthetic route involves the cyclopropanation of an appropriate olefin to introduce the cyclopropyl ring, followed by a series of steps to install the 2-fluorophenyl and methyloxan-4-yl groups. Precise reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production often employs batch or continuous processes with optimized conditions for scalability. Specialized reactors and purification methods are used to ensure the compound meets industrial standards for purity and quality.

Chemical Reactions Analysis

Types of Reactions it Undergoes: 1-[(1R,2S)-2-(2-fluorophenyl)cyclopropyl]-3-(3-methyloxan-4-yl)urea can undergo a variety of chemical reactions, including:

  • Oxidation: : This compound can be oxidized under specific conditions to form oxidation products, which can be used to study its stability and reactivity.

  • Reduction: : It can be reduced to form different compounds with potentially useful properties.

  • Substitution: : Substitution reactions, such as nucleophilic or electrophilic substitutions, can be performed to modify the functional groups on the molecule.

Common Reagents and Conditions Used:

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon, platinum catalysts.

Major Products Formed from These Reactions: The major products depend on the specific reactions and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could lead to saturated analogs.

Scientific Research Applications

In Chemistry:

In Biology and Medicine: Research has shown that derivatives of this compound can have significant biological activity. Studies may involve its potential as a pharmaceutical agent, such as an enzyme inhibitor or receptor modulator.

In Industry: Its unique chemical properties make it valuable in various industrial processes. For instance, it can be used in the development of novel materials with specific physical or chemical characteristics.

Mechanism of Action

The exact mechanism by which 1-[(1R,2S)-2-(2-fluorophenyl)cyclopropyl]-3-(3-methyloxan-4-yl)urea exerts its effects depends on the context in which it is used. In biological systems, it may interact with specific molecular targets, such as proteins or enzymes, influencing their activity. The pathways involved could include binding to active sites or allosteric modulation, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

  • 1-(Cyclopropylmethyl)-3-(3-methylbutyl)urea.

  • 1-(2-Fluorophenyl)-3-(4-methyloxan-2-yl)urea.

  • 1-[(1S,2R)-2-(2-fluorophenyl)cyclopropyl]-3-(3-methyltetrahydrofuran-4-yl)urea.

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Properties

IUPAC Name

1-[(1R,2S)-2-(2-fluorophenyl)cyclopropyl]-3-(3-methyloxan-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c1-10-9-21-7-6-14(10)18-16(20)19-15-8-12(15)11-4-2-3-5-13(11)17/h2-5,10,12,14-15H,6-9H2,1H3,(H2,18,19,20)/t10?,12-,14?,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWVFUHSGKBOTC-QTNWVUGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1NC(=O)NC2CC2C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1COCCC1NC(=O)N[C@@H]2C[C@H]2C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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